1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound with the CAS Number: 1557884-85-1 . It has a molecular weight of 164.21 and a molecular formula of C9H12N2O.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutyl group attached to a pyrazol ring, which is further connected to an ethanone group . The exact structure would require more detailed information or a structural analysis such as X-ray crystallography.Scientific Research Applications
Structural Characterization and Hirshfeld Surface Analysis
- The study by Delgado et al. (2020) focused on the structural characterization of a pyrazoline compound related to 1-(1-cyclobutyl-1H-pyrazol-4-yl)ethan-1-one. They used spectroscopic techniques and X-ray diffraction studies for this purpose, indicating the compound's potential for detailed structural analysis in the realm of molecular chemistry (Delgado et al., 2020).
Synthesis and Antimicrobial Activity
- Desai et al. (2017) explored the antimicrobial activity of heterocyclic compounds bearing benzimidazole and pyrazoline motifs. Their research contributes to the understanding of how structural variations in compounds similar to this compound affect antimicrobial efficacy, showcasing the compound's potential in medicinal chemistry (Desai et al., 2017).
Solid-State and Calculated Electronic Structure
- A study on the electronic structure of 4-acetylpyrazole, a compound structurally similar to this compound, was conducted by Frey et al. (2014). They provided insights into how such compounds behave in the solid state and their electronic properties, which can be crucial for developing materials with specific electronic characteristics (Frey et al., 2014).
Cyclometalation and Catalysis
- Hartshorn and Steel (1998) demonstrated the cyclometalation reactions of ligands containing 1,3-bis(pyrazol-1-ylmethyl)benzene subunits, providing a pathway to synthesize complexes with potential applications in catalysis and organic synthesis. This study underscores the versatility of pyrazole-based compounds in creating catalytically active metal complexes (Hartshorn & Steel, 1998).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-(1-cyclobutylpyrazol-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)8-5-10-11(6-8)9-3-2-4-9/h5-6,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLZGXJPZSHDAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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